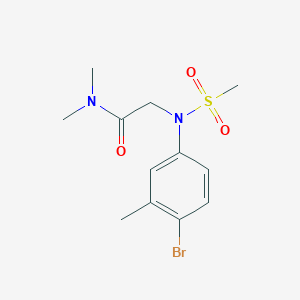
(3-methoxybenzyl)(4-methoxyphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methoxybenzyl)(4-methoxyphenyl)amine, also known as 3-MeO-4-MeO-Phenethylamine, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been used for research purposes in the field of neuroscience and pharmacology.
Mechanism of Action
The mechanism of action of (3-methoxybenzyl)(4-methoxyphenyl)amine involves its interaction with the serotonin 5-HT2A receptor. It acts as an agonist, which means that it binds to the receptor and activates it. This leads to an increase in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include altered perception, mood, and cognition. It has been found to produce hallucinogenic effects similar to those of other psychoactive compounds such as mescaline and LSD. It has also been found to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using (3-methoxybenzyl)(4-methoxyphenyl)amine in lab experiments is its high affinity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in the central nervous system. However, one limitation is that it is a psychoactive compound, which means that it can produce hallucinogenic effects in humans. This makes it difficult to use in clinical studies.
Future Directions
There are several future directions for the study of (3-methoxybenzyl)(4-methoxyphenyl)amine. One direction is to study its effects on other receptors in the central nervous system. Another direction is to study its potential therapeutic uses, such as in the treatment of anxiety and depression. Additionally, research could be done to develop safer analogs of this compound that do not produce hallucinogenic effects.
Synthesis Methods
The synthesis of (3-methoxybenzyl)(4-methoxyphenyl)amine involves the reaction of 3-methoxybenzaldehyde and 4-methoxyphenylacetic acid with ammonium acetate in the presence of a palladium catalyst. This reaction results in the formation of the desired compound.
Scientific Research Applications
(3-methoxybenzyl)(4-methoxyphenyl)amine has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar structure to other psychoactive compounds such as mescaline and MDMA. Research has shown that this compound has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
properties
IUPAC Name |
4-methoxy-N-[(3-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-14-8-6-13(7-9-14)16-11-12-4-3-5-15(10-12)18-2/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOAZSQOYDOMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)


![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)

![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)
![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)
